molecular formula C19H28FN3O3 B2484263 N-(tert-butyl)-4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxamide CAS No. 1797613-54-7

N-(tert-butyl)-4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxamide

Cat. No.: B2484263
CAS No.: 1797613-54-7
M. Wt: 365.449
InChI Key: GUSDRXNXKDKQOJ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a benzamido moiety substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Benzamido Moiety: The benzamido group is attached through an amide coupling reaction between the piperidine derivative and 3-fluoro-4-methoxybenzoic acid, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the amide or carboxamide groups, potentially converting them to amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

N-(tert-butyl)-4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-4-((3-chloro-4-methoxybenzamido)methyl)piperidine-1-carboxamide
  • N-(tert-butyl)-4-((3-fluoro-4-hydroxybenzamido)methyl)piperidine-1-carboxamide
  • N-(tert-butyl)-4-((3-fluoro-4-methylbenzamido)methyl)piperidine-1-carboxamide

Uniqueness

N-(tert-butyl)-4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxamide is unique due to the specific combination of substituents on the benzamido moiety. The presence of both fluorine and methoxy groups imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological phenomena.

Properties

IUPAC Name

N-tert-butyl-4-[[(3-fluoro-4-methoxybenzoyl)amino]methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O3/c1-19(2,3)22-18(25)23-9-7-13(8-10-23)12-21-17(24)14-5-6-16(26-4)15(20)11-14/h5-6,11,13H,7-10,12H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSDRXNXKDKQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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